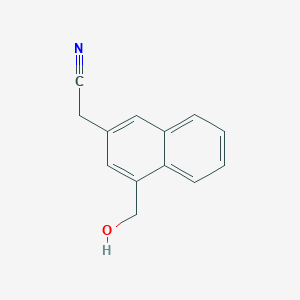

2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile

CAS No.:

Cat. No.: VC15977171

Molecular Formula: C13H11NO

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11NO |

|---|---|

| Molecular Weight | 197.23 g/mol |

| IUPAC Name | 2-[4-(hydroxymethyl)naphthalen-2-yl]acetonitrile |

| Standard InChI | InChI=1S/C13H11NO/c14-6-5-10-7-11-3-1-2-4-13(11)12(8-10)9-15/h1-4,7-8,15H,5,9H2 |

| Standard InChI Key | UWJIEUVRJPVKAS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2CO)CC#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of 2-(4-(hydroxymethyl)naphthalen-2-yl)acetonitrile reflects its structural features: a naphthalene ring substituted at the 2-position with an acetonitrile group () and at the 4-position with a hydroxymethyl group (). The canonical SMILES representation is \text{C1=CC=C2C(=C1)C=C(C=C2CO)CC#N, illustrating the connectivity of the aromatic system and functional groups.

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 197.23 g/mol | |

| InChI Key | UWJIEUVRJPVKAS-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2CO)CC#N |

Physical and Chemical Properties

Experimental and predicted physicochemical data provide insights into its behavior under various conditions:

The compound’s moderate polarity, derived from the hydroxymethyl and nitrile groups, influences its solubility in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

Synthesis Pathways

Functional Group Modifications

Post-synthetic modifications may include:

-

Oxidation: The hydroxymethyl group () can be oxidized to a carboxyl group () using agents like potassium permanganate ().

-

Reduction: The nitrile group () may be reduced to an amine () via catalytic hydrogenation.

Reactivity and Applications

Nucleophilic Addition Reactions

The electron-deficient nitrile group participates in nucleophilic additions, enabling the formation of diverse derivatives:

-

With Grignard Reagents: Forms ketones after hydrolysis (e.g., ).

-

With Hydroxylamine: Produces amidoximes (), useful in coordination chemistry.

Polymer and Material Science Applications

Naphthalene-based nitriles serve as monomers for high-performance polymers due to their thermal stability. For example, copolymerization with dienes yields resins with applications in aerospace and electronics.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR: Expected signals include aromatic protons (δ 7.2–8.5 ppm), hydroxymethyl (, δ 4.6–5.0 ppm), and nitrile-adjacent methylene (, δ 3.2–3.6 ppm).

-

NMR: Distinct peaks for the nitrile carbon (δ 115–120 ppm) and quaternary aromatic carbons.

Infrared (IR) Spectroscopy

Key absorptions include:

-

stretch: 3200–3500 cm (broad).

-

stretch: 2240–2260 cm (sharp).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume